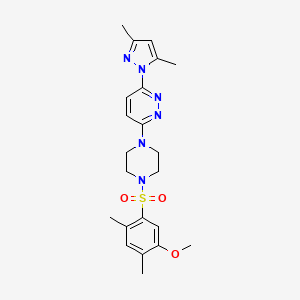
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C22H28N6O3S and its molecular weight is 456.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a pyridazine core substituted with a pyrazole and a piperazine moiety. The chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H26N6O2S
- Molecular Weight : 402.52 g/mol
Anticancer Properties
Research has indicated that compounds containing pyrazole and pyridazine rings exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of signaling cascades related to cell survival and death.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 6.2 | Apoptosis induction |
| Compound B | T47D (Breast) | 27.3 | Cell cycle arrest |
Neuroprotective Effects
Some derivatives of pyrazole have demonstrated neuroprotective effects in models of neurodegenerative diseases. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells. The specific pathways involved often include the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses.
The biological activity of the compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to interact with enzymes involved in cancer metabolism.
- Receptor Modulation : The compound may act on receptors involved in neurotransmission, potentially affecting mood and cognitive functions.
- Signal Transduction Pathways : It may modulate pathways such as MAPK and PI3K/Akt which are crucial for cell survival.
Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, a related compound was tested against several cancer cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells (IC50 = 15 µM) compared to controls .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar pyrazole derivatives in a mouse model of Alzheimer's disease. The treatment group showed improved cognitive function and reduced amyloid plaque formation compared to untreated controls .
属性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S/c1-15-12-16(2)20(14-19(15)31-5)32(29,30)27-10-8-26(9-11-27)21-6-7-22(24-23-21)28-18(4)13-17(3)25-28/h6-7,12-14H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKQBLPWFKMYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













